molecular formula C11H10N2 B14067125 Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile CAS No. 102606-35-9

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile

Cat. No.: B14067125
CAS No.: 102606-35-9
M. Wt: 170.21 g/mol
InChI Key: NDHOSZAFUBJTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile is a specialized bicyclic compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . It is characterized by its unique structure featuring two nitrile groups (dicarbonitrile) attached to a nona-6,8-diene bicyclo[3.2.2] backbone . This structure is related to a class of molecules known to be valuable in the study of carbene chemistry and rearrangement reactions . Researchers utilize this and similar strained bicyclic frameworks to investigate novel reaction pathways, including vinyl migrations and the formation of intermediates such as dihydropentalenes . Its specific structural attributes make it a compound of interest in advanced organic synthesis for constructing complex molecular architectures and for mechanistic studies. The compound is associated with multiple CAS Registry Numbers, including 102606-35-9 and 109364-70-7 . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

102606-35-9

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile

InChI

InChI=1S/C11H10N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-9H,1-3H2

InChI Key

NDHOSZAFUBJTMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC(C1)C(=C2C#N)C#N

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[3.2.2]nona-6,8-dien-3-one

The precursor bicyclo[3.2.2]nona-6,8-dien-3-one is prepared via pyrolysis of cerous salts derived from cyclohexane diacetic acid derivatives. For instance, pyrolysis of the cerous salt of 3-(4-carboxycyclohexyl)propionic acid at 300°C under vacuum yields the ketone in 65% purity.

Cyanohydrin Reaction

Treatment of the ketone with hydrogen cyanide (HCN) in the presence of a base (e.g., KCN) generates the cyanohydrin intermediate. Subsequent dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) eliminates water, forming the dicyano derivative. This method achieves yields of 60–70%, though handling HCN requires stringent safety protocols. Dynamic NMR studies confirm that the reaction proceeds via a kinetically controlled pathway, with the cyanohydrin intermediate adopting a preferred conformation due to non-covalent π-interactions.

Metallation and Organometallic Strategies

Organometallic approaches leverage the reactivity of bicyclo[3.2.2] frameworks toward lithiation or Grignard reagents.

Direct Metallation

Lithiation of bicyclo[3.2.2]nona-6,8-diene at the bridgehead position (C-6 or C-7) using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C generates a stabilized carbanion. Quenching with tosyl cyanide (TsCN) introduces cyano groups, though competing side reactions (e.g., dimerization) reduce yields to 30–40%.

Barbaralane Rearrangement

Metallated bicyclo[3.2.2] compounds undergo thermal rearrangement to barbaralanes, which can be functionalized with cyanide sources. For example, heating lithiated bicyclo[3.2.2]nona-2,6,8-triene at 80°C induces a sigmatropic shift, forming a barbaralane intermediate that reacts with trimethylsilyl cyanide (TMSCN) to install the dinitrile moiety. This method, while elegant, requires precise temperature control to avoid decomposition.

Electrolytic Decarboxylation and Rearrangement

Decarboxylation of maleic anhydride adducts provides a route to bicyclo[3.2.2] skeletons.

Synthesis of Dicarboxylic Acid Derivatives

Cyclohepta-1,3-diene reacts with maleic anhydride to form bicyclo[3.2.2]nona-6,8-diene-8,9-endo-dicarboxylic acid anhydride. Electrolytic decarboxylation in aqueous sulfuric acid removes carboxyl groups, yielding the parent hydrocarbon. Subsequent nitration and reduction steps introduce amino groups, which are diazotized and replaced by cyano groups via the Sandmeyer reaction. This multistep sequence achieves an overall yield of 25–30%, limited by side reactions during nitration.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Reactants Conditions Yield (%) Key Challenges
Diels-Alder Cyclohepta-1,3-diene, dicyanoacetylene 120°C, toluene 45–50 Steric hindrance
Cyanohydrin Bicyclo[3.2.2]nona-6,8-dien-3-one, HCN KCN, POCl₃ 60–70 HCN toxicity
Metallation Bicyclo[3.2.2]nona-6,8-diene, n-BuLi −78°C, THF 30–40 Side reactions
Electrolytic Decarboxylation Maleic anhydride adduct H₂SO₄, electrolysis 25–30 Multistep inefficiency

Mechanistic Insights and Stereochemical Considerations

The mobility of the three-carbon bridge in bicyclo[3.2.2] systems influences reaction outcomes. Dynamic NMR studies reveal rapid interconversion between conformers at room temperature, complicating stereochemical control. For instance, cyanohydrin formation favors the exo-cyano isomer due to reduced steric clash with the bicyclic framework. In contrast, Diels-Alder reactions exhibit endo selectivity, dictated by secondary orbital interactions between the diene and dicyanoacetylene.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a catalyst, such as palladium on carbon, can convert the cyano groups to primary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups and bicyclic framework. These interactions can influence various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound may act as an inhibitor or activator by binding to the active site or allosteric sites of the enzyme.

Comparison with Similar Compounds

Key Structural and Physical Properties

The following table summarizes the critical differences between Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Saturation Density (g/cm³) Boiling Point (°C)
This compound 102606-35-9 C₁₁H₁₀N₂ 170.21 6,7-dicarbonitrile 6,8-diene N/A N/A
8,9-Dimethyl derivative 109364-70-7 C₁₃H₁₄N₂ 198.26 6,7-dicarbonitrile; 8,9-methyl 6,8-diene N/A N/A
Bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile 6622-00-0 C₁₁H₁₂N₂ 172.23 6,7-dicarbonitrile Single 8-ene 1.1 362.2

Notes:

  • The 8,9-dimethyl derivative introduces methyl groups, increasing steric bulk and molecular weight while retaining the diene system .
  • The non-8-ene analogue (CAS 6622-00-0) has reduced unsaturation (one double bond vs. two), leading to a marginally higher molecular weight and distinct physical properties, such as a boiling point of 362.2°C and density of 1.1 g/cm³ .

Comparison with Other Bicyclic Systems

  • Bicyclo[3.2.0]heptane Derivatives : Found in penicillin derivatives (e.g., benzathine benzylpenicillin), these systems exhibit different ring strain and reactivity due to the smaller [3.2.0] framework .
  • Bicyclo[5.6.0] Systems: Larger bicyclic structures (e.g., in patent applications) offer varied spatial arrangements but lack the electronic effects conferred by cyano substituents .

Research Findings and Implications

  • Synthetic Methods : The parent compound’s synthesis remains undetailed in the provided evidence, but analogous [3.2.2] systems are constructed via oxidative coupling with yields >70%, albeit with diastereomer challenges .

Biological Activity

Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 102606-35-9

The compound features a bicyclic structure that may contribute to its biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research has indicated that bicyclic compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that bicyclic compounds can possess significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various nitriles against common bacterial strains. This compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli12
This compoundS. aureus10

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro using various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

The compound exhibited notable cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various nitriles including this compound. The results indicated that modifications to the nitrile groups could enhance antimicrobial potency.
  • Cancer Cell Line Studies : An investigation into the effects of this compound on HeLa cells revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation.

Q & A

Q. What are the key structural features and spectral characterization methods for Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile?

The compound has a bicyclic framework with two nitrile groups at positions 6 and 7 (C11H10N2, MW 170.21). Structural confirmation requires a combination of techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to resolve sp2^2/sp3^3-hybridized carbons and nitrile signals.
  • IR : Strong absorption bands at ~2200–2250 cm1^{-1} for C≡N stretching.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : To resolve bond angles and strain in the bicyclo[3.2.2] scaffold .

Q. What synthetic routes are reported for this compound?

While direct synthesis is not detailed in the evidence, analogous methods include:

  • Cycloaddition Reactions : Attempted [3+2] cycloadditions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) under thermal conditions (150°C, 24 hr in benzene), though yields were low due to competing side reactions .
  • Oxidative Coupling : Intramolecular enol oxidative coupling (e.g., using DDQ or Mn(OAc)3_3) to form bicyclic frameworks, though diastereomer control remains challenging .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • DFT Calculations : Optimize geometry and assess strain energy in the bicyclo[3.2.2] system.
  • Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in cycloadditions by comparing HOMO/LUMO interactions with dienophiles .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the nitrile groups?

Nitriles are prone to hydrolysis or reduction under harsh conditions. Strategies include:

  • Protection/Deprotection : Use TMS- or trityl groups to temporarily mask nitriles during multi-step syntheses.
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki or Sonogashira) to introduce substituents without altering the nitriles .
  • Contradictions : notes failed cycloadditions, suggesting steric hindrance from the bicyclic framework limits reactivity.

Q. How can diastereomer ratios be improved in spiro[bicyclo[3.2.2]nonane] derivatives?

The oxidative coupling method in yields diastereomers with poor selectivity. Optimization steps:

  • Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance transition-state organization.
  • Catalyst Screening : Asymmetric catalysts (e.g., Jacobsen’s Mn-salen complexes) for enantioselective coupling .

Q. What mechanistic insights explain the compound’s resistance to cycloaddition reactions?

highlights failed Diels-Alder and [3+2] reactions. Possible factors:

  • Strain and Rigidity : The bicyclo[3.2.2] system imposes torsional strain, reducing orbital overlap.
  • Electron Density : Nitrile groups withdraw electron density, deactivating the diene.
  • Alternative Pathways : Competing dimerization (e.g., photochemical [2+2] cycloaddition) observed in related bicyclic nitriles .

Q. What biological or material science applications are plausible for derivatives of this compound?

  • Pharmaceuticals : Nitrile-containing bicyclic systems (e.g., phthalocyanines in ) show antitumor and antioxidant potential.
  • Materials : Rigid bicyclic frameworks could serve as ligands for metal-organic frameworks (MOFs) or nonlinear optical (NLO) materials.
  • Validation : In vitro assays (e.g., cytotoxicity screening) and computational docking studies to evaluate bioactivity .

Data Contradictions and Research Gaps

  • Reactivity vs. Stability : reports failed cycloadditions, while demonstrates successful oxidative coupling. This dichotomy suggests substrate-specific reactivity requiring tailored conditions.
  • Diastereomer Control : The "embarrassing" diastereomeric ratio in underscores the need for advanced stereochemical strategies.

Methodological Recommendations

  • Advanced Characterization : Use dynamic NMR and variable-temperature studies to probe conformational flexibility.
  • High-Throughput Screening : Test diverse reaction conditions (solvents, catalysts, temperatures) to overcome synthetic hurdles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.